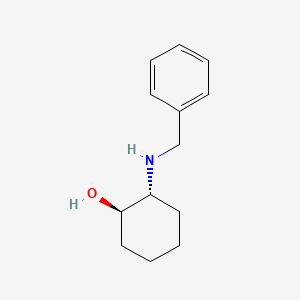

(1R,2R)-2-(benzylamino)cyclohexanol

Vue d'ensemble

Description

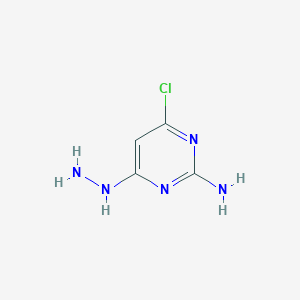

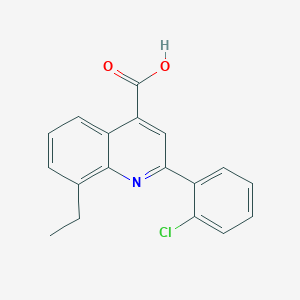

The compound "(1R,2R)-2-(benzylamino)cyclohexanol" is a chiral molecule that has been studied for its potential applications in various fields, including pharmaceuticals. It is an amino alcohol with a benzyl group attached to the nitrogen atom and a hydroxyl group on the cyclohexane ring. The enantiopure form of this compound is of particular interest due to its potential as an intermediate in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, an enantioselective synthesis of a related benzyl carbamate using an iodolactamization as the key step was described, which is an essential intermediate for potent CCR2 antagonists . Another study focused on the synthesis and resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol, where the enantiomers were separated using sequential use of (R)- and (S)-mandelic acid . These methods highlight the importance of chiral synthesis techniques in obtaining the desired enantiomer of compounds related to "this compound."

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using density functional theory (DFT). For example, a study on 2,6-bis(benzylidene)cyclohexanone, which shares a similar cyclohexanone core, revealed insights into the conformation and intramolecular interactions of the molecule . Additionally, the crystal structure of a menthoxy N-cyclohexylaminobutyrolactone was determined, providing information on the three-dimensional arrangement of atoms in the crystal lattice . These studies contribute to the understanding of the molecular structure of cyclohexane-based compounds.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane derivatives has been explored in various contexts. For instance, cyclohexanone, a key structural motif in "this compound," can be synthesized from benzene in a one-step process catalyzed by a ruthenium diaminodiphosphine complex . This demonstrates the potential for cyclohexane derivatives to undergo oxidation and reduction reactions under specific catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. Studies using FT-IR, NMR, and DFT methods have provided detailed characterizations of these properties. For example, the synthesis and characterization of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate included analysis of its vibrational frequencies, chemical shifts, and molecular electrostatic potential maps . Such analyses are crucial for understanding the behavior of these compounds under different conditions and for their potential applications in various fields.

Applications De Recherche Scientifique

1. Green and Scalable Preparation Process

A study by Xue et al. (2014) developed an efficient process for preparing optically pure (1R,2R)-2-(benzylamino)cyclohexanol. This process involved the aminolysis of cyclohexene oxide by benzylamine in hot water, followed by resolution with mandelic acid, and debenzylation using a Pd/C catalyst. This scalable method was successfully applied to large-scale preparations, highlighting its potential for industrial application in producing this compound (Xue et al., 2014).

2. Catalyst in Asymmetric Reactions

Biao Xu et al. (2013) synthesized a chiral 1,2-diaminocyclohexane derivative, including (1R,2R)-N1-n-pentyl, N1-benzyl-1,2-cyclohexanediamine, and used it as a catalyst in aldol reactions. This compound exhibited excellent enantioselectivity and diastereoselectivity in various reactions, indicating its effectiveness as a catalyst in asymmetric synthesis (Biao Xu et al., 2013).

3. Structural Studies and Chemical Properties

Kimino and Fujii (2013) analyzed the crystal structures of (1S,2R)-2-(benzylamino)cyclohexylmethanol and related compounds to understand their chemical properties. This research contributes to the understanding of these compounds' structural aspects, which is crucial for their application in various chemical syntheses (Kimino & Fujii, 2013).

4. Synthesis of Bifunctional Building Blocks

Zha et al. (2021) developed a cost-effective and scalable synthesis route for a bifunctional building block related to cyclohexanone, which is relevant due to its structural similarity to this compound. This study provides insights into the synthesis of related compounds, which could be useful in various chemical and pharmaceutical applications (Zha et al., 2021).

5. Synthesis of Cyclohexanols from Biomass

A study by Xu et al. (2016) on the hydrodeoxygenation of lignin-derived phenols to produce cyclohexanols demonstrates the relevance of this research to the sustainable production of chemicals related to this compound (Xu et al., 2016).

6. Platinum(II) Complexes Synthesis for Cancer Research

Wang et al. (2016) designed and synthesized platinum(II) complexes using 1R,2R-diaminocyclohexane with substituted benzyl groups. These complexes showed significant activity against various cancer cell lines and low toxicity to normal cells, indicating potential applications in cancer treatment (Wang et al., 2016).

Mécanisme D'action

Mode of Action

It has been reported that the compound is used as a chiral auxiliary for pd (ii)-assisted chiral tandem alkylation and carbonylative coupling reactions . This suggests that the compound may interact with its targets to facilitate these reactions, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

The compound’s role in chiral tandem alkylation and carbonylative coupling reactions suggests that it may be involved in pathways related to these reactions . The downstream effects of these pathways are currently unknown and require further investigation.

Result of Action

Given its role in chiral tandem alkylation and carbonylative coupling reactions , it is possible that the compound may induce changes in the chemical structure of target molecules, potentially altering their function.

Propriétés

IUPAC Name |

(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

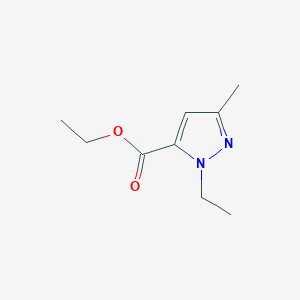

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3022062.png)

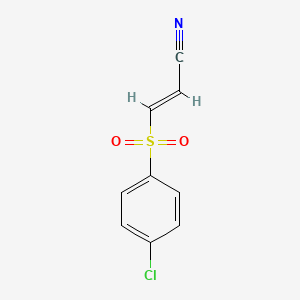

![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)

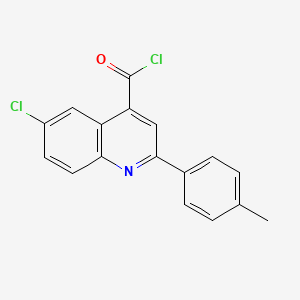

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3022069.png)

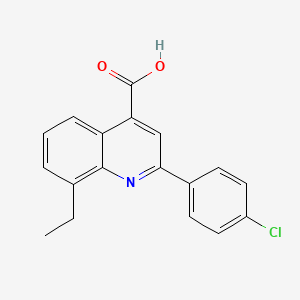

![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)